molecular formula C13H13F6N B11727829 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine

Katalognummer: B11727829
Molekulargewicht: 297.24 g/mol
InChI-Schlüssel: VNOKIGLGRHXFEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine is a research chemical with the molecular formula C13H13F6N and a molecular weight of 297.24 g/mol This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopentanamine moiety

Vorbereitungsmethoden

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with cyclopentylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the compound.

Analyse Chemischer Reaktionen

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a precursor in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine can be compared with other similar compounds such as:

    3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains the 3,5-bis(trifluoromethyl)phenyl moiety but differs in its functional group, being an isocyanate.

    1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound has a similar structure but contains an ethanol group instead of a cyclopentanamine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H13F6N

Molekulargewicht

297.24 g/mol

IUPAC-Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11(20)3-1-2-4-11)6-10(7-9)13(17,18)19/h5-7H,1-4,20H2

InChI-Schlüssel

VNOKIGLGRHXFEP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.